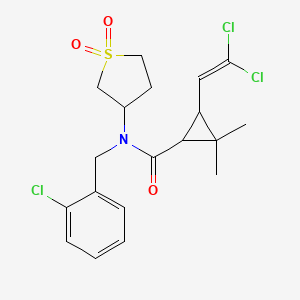
C18H16Cl3N5O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式18H16Cl3N5O2S を持つ化合物は、複雑な有機分子です。この化合物は、3つの塩素原子、1つの硫黄原子、窒素豊富な構造の存在によって特徴付けられ、生物学的活性を有する可能性を示唆しています。
準備方法
合成経路と反応条件
18H16Cl3N5O2S の合成は、通常、より単純な有機分子から始まり、複数のステップを伴います。一般的な合成経路の1つは次のとおりです。
コア構造の形成: 最初のステップは、一連の縮合反応によってコア芳香族構造を形成することです。
塩素化: 塩素原子の導入は、チオニルクロリドまたは五塩化リンなどの試薬を用いた塩素化反応によって達成されます。
スルホン化: 硫黄原子は、三酸化硫黄またはクロロスルホン酸などの試薬を用いたスルホン化反応によって導入されます。
窒素の組み込み: 窒素原子は、制御された条件下で、アンモニアまたはアミンなどの試薬を用いたアミノ化反応によって組み込まれます。
工業生産方法
工業環境では、18H16Cl3N5O2S の生産は、一貫性のある品質と収量を確保するために、連続フローリアクターを使用してスケールアップされます。このプロセスには次のものがあります。
原料の調製: 出発原料の高純度を確保します。
反応最適化: 収率を最大化するために、温度、圧力、pHなどの反応条件を微調整します。
精製: 結晶化、蒸留、クロマトグラフィーなどの技術を使用して、最終製品を精製します。
化学反応の分析
反応の種類
18H16Cl3N5O2S: は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化させることができ、スルホキシドまたはスルホンを生成します。
還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応は、ニトロ基をアミンに変換できます。
置換: 求核置換反応によって、ハロゲン原子は他の官能基と置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 極性溶媒中の水酸化ナトリウムなどの強塩基。
主要な生成物
酸化: スルホキシド、スルホン。
還元: アミン。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体。
科学研究への応用
18H16Cl3N5O2S: は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 酵素阻害剤として、または生物学的経路を研究するためのプローブとして、その可能性が研究されています。
医学: 抗菌作用や抗がん作用など、その潜在的な治療効果について調査されています。
工業: 新素材の開発において、さまざまな化学プロセスにおける触媒として使用されています。
科学的研究の応用
C18H16Cl3N5O2S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
18H16Cl3N5O2S がその効果を発揮するメカニズムには、特定の分子標的との相互作用が関与します。
酵素阻害: この化合物は、酵素の活性部位に結合することで、基質の結合とそれに続く触媒活性を阻害する可能性があります。
シグナル伝達経路: 受容体またはその他のシグナル分子と相互作用することで、シグナル伝達経路を調節し、細胞応答を変更することができます。
類似の化合物との比較
18H16Cl3N5O2S: は、その独自性を強調するために、他の類似の化合物と比較することができます。
18H16Cl3N5O2: 硫黄原子を欠いており、生物学的活性が異なる可能性があります。
18H16Cl2N5O2S: 塩素原子が1つ少ないため、反応性と相互作用に影響を与える可能性があります。
18H16Cl3N5O3S: 酸素原子が1つ多く含まれており、溶解性と安定性に影響を与える可能性があります。
これらの比較は、関連する化合物に対する18H16Cl3N5O2S の特定の特性と潜在的な利点を理解するのに役立ちます。
類似化合物との比較
C18H16Cl3N5O2S: can be compared with other similar compounds to highlight its uniqueness:
C18H16Cl3N5O2: Lacks the sulfur atom, which may result in different biological activity.
C18H16Cl2N5O2S: Has one less chlorine atom, potentially affecting its reactivity and interactions.
C18H16Cl3N5O3S: Contains an additional oxygen atom, which could influence its solubility and stability.
These comparisons help in understanding the specific properties and potential advantages of This compound over related compounds.
特性
分子式 |
C18H16Cl3N5O2S |
|---|---|
分子量 |
472.8 g/mol |
IUPAC名 |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16Cl3N5O2S/c1-9-5-14(15(28-2)7-12(9)20)23-16(27)8-29-18-25-24-17(26(18)22)11-4-3-10(19)6-13(11)21/h3-7H,8,22H2,1-2H3,(H,23,27) |
InChIキー |
STCNZBZGCOUBJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)


![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135642.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)
![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)
